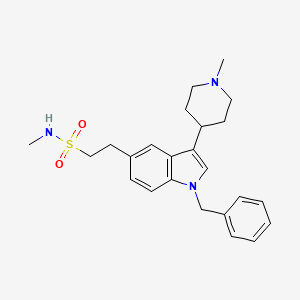

N-BenzyloxyNaratriptan-d3

説明

Contextualization as a Deuterated Analogue and Related Substance of Naratriptan (B1676958)

N-BenzyloxyNaratriptan-d3 is a deuterated analogue of N-Benzyloxy Naratriptan. medchemexpress.eumedchemexpress.commedchemexpress.commedchemexpress.eumedchemexpress.commedchemexpress.eu This means that three hydrogen atoms in the N-Benzyloxy Naratriptan molecule have been replaced by deuterium (B1214612), a stable, non-radioactive isotope of hydrogen. medchemexpress.commedchemexpress.com The "d3" designation specifically indicates the presence of these three deuterium atoms. N-Benzyloxy Naratriptan itself is a known related substance to Naratriptan, a selective serotonin (B10506) 5-HT1 receptor agonist used for the acute treatment of migraine headaches. pharmaffiliates.comnih.govnih.gov

The process of deuteration, or replacing hydrogen with deuterium, is a critical technique in pharmaceutical sciences. medchemexpress.commedchemexpress.com While the chemical properties of a deuterated compound are nearly identical to its non-deuterated counterpart, the increased mass of deuterium can lead to a stronger chemical bond. This can sometimes influence the pharmacokinetic and metabolic profiles of a drug, although in the case of this compound, its primary utility is not as a therapeutic agent itself, but as an analytical tool. medchemexpress.commedchemexpress.com

Significance in Pharmaceutical Impurity Profiling and Analytical Science

The identification and characterization of impurities in active pharmaceutical ingredients (APIs) and finished drug products is a critical aspect of ensuring drug safety and efficacy. Regulatory bodies worldwide mandate strict control over impurities. The process of impurity profiling involves identifying and quantifying all potential impurities, including starting materials, by-products of the synthesis, degradation products, and other related substances. nih.gov

Developing robust analytical methods is essential for accurate impurity profiling. Techniques such as High-Performance Liquid Chromatography (HPLC), Ultra-Performance Liquid Chromatography (UPLC), and Liquid Chromatography-Mass Spectrometry (LC-MS) are commonly employed for the separation and detection of naratriptan and its related compounds. nih.gov In these analytical methods, the availability of pure reference standards for both the API and its potential impurities is paramount.

This compound serves as an essential reference material in this context. Although not typically an impurity itself in the final Naratriptan product, its non-deuterated form, N-Benzyloxy Naratriptan, can be. By using a deuterated standard, analytical laboratories can achieve more accurate and precise quantification of the corresponding non-deuterated impurity in the presence of the main drug substance and other components.

Role as a Stable Isotope-Labeled Reference Material

The most significant role of this compound is as a stable isotope-labeled (SIL) internal standard for quantitative analysis, particularly in bioanalytical studies and impurity quantification. pharmaffiliates.comveeprho.com SIL internal standards are considered the gold standard in mass spectrometry-based quantification methods, such as LC-MS/MS. veeprho.com

The principle behind using a SIL internal standard is that it behaves almost identically to the analyte of interest (the non-deuterated compound) during sample preparation, chromatography, and ionization in the mass spectrometer. However, due to its higher mass, it can be distinguished from the analyte by the mass spectrometer. This allows for the correction of any variations or losses that may occur during the analytical process, leading to highly accurate and precise measurements.

For instance, in a study to determine the concentration of N-Benzyloxy Naratriptan as an impurity in a sample of Naratriptan, a known amount of this compound would be added to the sample at the beginning of the analysis. The ratio of the signal from the non-deuterated impurity to the signal from the deuterated internal standard is then used to calculate the exact concentration of the impurity. This method is invaluable for therapeutic drug monitoring, pharmacokinetic studies, and metabolic investigations. veeprho.com

Data Tables

Table 1: Chemical and Physical Properties of this compound

| Property | Value | Source(s) |

| Chemical Name | N-Benzyloxy Naratriptan-d3 | medchemexpress.commedchemexpress.compharmaffiliates.compharmint.net |

| Molecular Formula | C₂₄H₂₈D₃N₃O₂S | medchemexpress.commedchemexpress.compharmaffiliates.com |

| Molecular Weight | 428.61 g/mol | medchemexpress.commedchemexpress.compharmaffiliates.com |

| CAS Number | 1794937-02-2 | medchemexpress.commedchemexpress.compharmaffiliates.com |

| Unlabeled CAS Number | 894351-87-2 | medchemexpress.com |

| Isotope Type | Deuterium | medchemexpress.com |

Table 2: Related Compounds

| Compound Name | Role/Relation | Source(s) |

| Naratriptan | Active Pharmaceutical Ingredient (API) | nih.govnih.gov |

| Naratriptan Hydrochloride | Salt form of the API | pharmaffiliates.comnih.gov |

| N-Benzyloxy Naratriptan | Non-deuterated analogue, potential impurity | medchemexpress.eumedchemexpress.commedchemexpress.com |

| Naratriptan-d3 | Deuterated analogue of the API, used as internal standard | medchemexpress.com |

Table 3: Mass Spectrometry Data for Naratriptan

| Parameter | Value | Source(s) |

| Precursor Ion ([M+H]⁺) | 336.174 m/z | nih.gov |

| Product Ion (example) | 98.097466 m/z | nih.govresearchgate.net |

| Ionization Mode | Positive | nih.govresearchgate.net |

| Instrumentation | Quadrupole Time-of-Flight (qTof) | nih.gov |

Structure

3D Structure

特性

CAS番号 |

894351-87-2 |

|---|---|

分子式 |

C24H31N3O2S |

分子量 |

425.6 g/mol |

IUPAC名 |

2-[1-benzyl-3-(1-methylpiperidin-4-yl)indol-5-yl]-N-methylethanesulfonamide |

InChI |

InChI=1S/C24H31N3O2S/c1-25-30(28,29)15-12-19-8-9-24-22(16-19)23(21-10-13-26(2)14-11-21)18-27(24)17-20-6-4-3-5-7-20/h3-9,16,18,21,25H,10-15,17H2,1-2H3 |

InChIキー |

MMMCMFIZEQDFST-UHFFFAOYSA-N |

正規SMILES |

CNS(=O)(=O)CCC1=CC2=C(C=C1)N(C=C2C3CCN(CC3)C)CC4=CC=CC=C4 |

製品の起源 |

United States |

Synthetic Methodologies and Chemical Transformations

Strategies for the Chemical Synthesis of N-BenzyloxyNaratriptan

The synthesis of N-BenzyloxyNaratriptan, a benzyl-protected derivative of Naratriptan (B1676958), is a key step in certain manufacturing processes of the active pharmaceutical ingredient. The benzyl (B1604629) group serves as a protecting group for the indole (B1671886) nitrogen, preventing unwanted side reactions during the construction of the molecule.

One common strategy involves the use of a benzyl-protected indole derivative as a starting material. A plausible synthetic route, based on established methods for Naratriptan synthesis, is outlined below. The synthesis can be conceptualized in several key stages, starting from a protected indole core and building the side chains.

A notable approach involves the use of N-benzyl-N-methylethenesulfonamide as a novel intermediate. derpharmachemica.com This intermediate can be reacted with a suitable indole derivative to form the core structure of Naratriptan. The benzyl group is then removed in a final deprotection step to yield Naratriptan.

The following table outlines a representative synthetic scheme for N-BenzyloxyNaratriptan, highlighting the key transformations and reagents that may be employed.

| Step | Reaction | Reagents and Conditions | Precursor | Product |

| 1 | Protection of Indole | Benzyl chloride, a suitable base (e.g., NaH) in an aprotic solvent (e.g., DMF) | 5-Bromoindole | 1-Benzyl-5-bromoindole |

| 2 | Introduction of the Piperidine (B6355638) Moiety | Reaction with 1-methyl-4-piperidone (B142233) in the presence of a strong base (e.g., KOH) in an alcohol solvent (e.g., methanol) | 1-Benzyl-5-bromoindole | 1-Benzyl-5-bromo-3-(1-methyl-1,2,3,6-tetrahydropyridin-4-yl)-1H-indole |

| 3 | Heck Coupling | Palladium-catalyzed coupling with N-methylvinylsulfonamide | 1-Benzyl-5-bromo-3-(1-methyl-1,2,3,6-tetrahydropyridin-4-yl)-1H-indole | (E)-N-Methyl-2-[1-benzyl-3-(1-methyl-1,2,3,6-tetrahydropyridin-4-yl)-1H-indol-5-yl]vinylsulfonamide |

| 4 | Reduction | Catalytic hydrogenation (e.g., H2 over Pd/C) | (E)-N-Methyl-2-[1-benzyl-3-(1-methyl-1,2,3,6-tetrahydropyridin-4-yl)-1H-indol-5-yl]vinylsulfonamide | N-BenzyloxyNaratriptan |

A patent for the synthesis of Naratriptan also discloses the use of a benzyl group as a potential N-protecting agent. google.comgoogle.com This further substantiates the viability of N-BenzyloxyNaratriptan as a synthetic intermediate. The choice of a benzyl protecting group is advantageous due to its stability under various reaction conditions and its relatively straightforward removal via hydrogenolysis. researchgate.net

Isotopic Labeling Approaches for Deuterium (B1214612) Incorporation (e.g., -d3)

The synthesis of N-BenzyloxyNaratriptan-d3 involves the specific incorporation of three deuterium atoms. Based on the known structure of Naratriptan-d3, the deuterium atoms are located on the N-methyl group of the piperidine ring. simsonpharma.com The introduction of this deuterated "magic methyl" group can be achieved through various established methods in organic synthesis. nih.gov

One of the most common and cost-effective methods for introducing a trideuteromethyl group is through the use of deuterated methanol (B129727) (CD3OD) as the deuterium source. nih.gov This can be utilized in a reductive amination reaction to form the N-CD3 bond.

A plausible synthetic approach for the introduction of the d3-label onto the piperidine ring is outlined in the table below.

| Step | Reaction | Reagents and Conditions | Precursor | Product |

| 1 | Demethylation of Piperidine | Von Braun reaction or other suitable demethylation methods | 1-Methyl-4-piperidone | 4-Piperidone |

| 2 | Reductive Amination with Deuterated Formaldehyde (B43269) | Reaction with deuterated formaldehyde (D2CO) and a reducing agent (e.g., sodium triacetoxyborohydride) in the presence of deuterated methanol (CD3OD) as the deuterium source. | 4-Piperidone | 1-(Methyl-d3)-4-piperidone |

| 3 | Synthesis of this compound | Following the synthetic route outlined in section 2.1, but using 1-(Methyl-d3)-4-piperidone as the starting material for the piperidine moiety. | 1-Benzyl-5-bromoindole and 1-(Methyl-d3)-4-piperidone | This compound |

The use of deuterated reagents such as deuterated formaldehyde and deuterated methanol ensures the specific and high-level incorporation of deuterium at the desired position. The resulting this compound is a stable isotopically labeled version of the protected Naratriptan molecule. medchemexpress.com

Formation Mechanisms of this compound as a Process-Related Impurity

The presence of this compound as a process-related impurity in the final Naratriptan drug substance is a potential concern in pharmaceutical manufacturing. The formation of this impurity is directly linked to the synthetic route employed, particularly when a benzyl-protected intermediate and deuterated starting materials are used.

The primary mechanism for the formation of this compound as an impurity is the incomplete removal of the benzyl protecting group from the indole nitrogen during the final deprotection step. If this compound is an intermediate in the synthesis of Naratriptan-d3, any unreacted starting material from the debenzylation step will be carried through as an impurity.

The formation of process-related impurities is a common challenge in drug synthesis. researchgate.net In the case of Naratriptan, studies have been conducted to identify and control the formation of various impurities. researchgate.net While these studies may not specifically name this compound, the principles of impurity formation are applicable.

The table below outlines the key factors that can contribute to the formation of this compound as a process-related impurity.

| Factor | Description |

| Incomplete Deprotection | The final step in a synthesis utilizing a benzyl protecting group is its removal, typically via catalytic hydrogenation. If this reaction does not go to completion, residual this compound will remain in the product mixture. |

| Catalyst Deactivation | The palladium catalyst used for hydrogenolysis can become deactivated by impurities in the reaction mixture, leading to incomplete deprotection. |

| Sub-optimal Reaction Conditions | Insufficient reaction time, temperature, or hydrogen pressure can all contribute to an incomplete deprotection reaction. |

| Purification Challenges | If the polarity and other physicochemical properties of this compound are similar to the final Naratriptan-d3 product, its removal through standard purification techniques like crystallization or chromatography can be difficult. |

To mitigate the formation of this impurity, stringent control over the final deprotection step is crucial. This includes optimizing reaction conditions, ensuring the quality of the catalyst, and employing robust analytical methods to detect and quantify any residual this compound.

Advanced Analytical Characterization Techniques

Spectroscopic Analysis for Structural Elucidation

Spectroscopic techniques provide detailed information about the molecular structure, bonding, and functional groups present in N-Benzyloxy-Naratriptan-d3.

Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., 1H NMR, 13C NMR, 2D NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone for the structural analysis of organic molecules like N-Benzyloxy-Naratriptan-d3. armar-europa.de By analyzing the magnetic properties of atomic nuclei, NMR provides a detailed map of the carbon-hydrogen framework. armar-europa.de

¹H NMR: Proton NMR (¹H NMR) offers information on the number of different types of protons, their electronic environments, and their proximity to other protons. For N-Benzyloxy-Naratriptan-d3, characteristic signals would be expected for the aromatic protons on the indole (B1671886) and benzyl (B1604629) rings, the methylene (B1212753) protons of the benzyl group, the protons on the piperidine (B6355638) ring, and the methyl group. The integration of these signals provides the ratio of protons in each environment. The deuterium (B1214612) labeling on the N-methyl group would result in the absence or significant reduction of the corresponding proton signal.

¹³C NMR: Carbon-13 NMR (¹³C NMR) provides information on the different carbon environments within the molecule. ugm.ac.id Each unique carbon atom gives a distinct signal, allowing for the determination of the total number of carbon atoms. ugm.ac.id The chemical shifts of the carbon signals indicate their functional group and electronic environment. ugm.ac.id For N-Benzyloxy-Naratriptan-d3, distinct signals would be observed for the carbons of the indole ring, the benzyl group, the piperidine ring, the sulfonamide side chain, and the methyl group. ugm.ac.id Techniques like DEPT (Distortionless Enhancement by Polarization Transfer) can be used to differentiate between CH, CH₂, and CH₃ groups. ugm.ac.id

2D NMR: Two-dimensional NMR techniques such as COSY (Correlation Spectroscopy), HMQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are crucial for assembling the complete molecular structure. ugm.ac.id

COSY experiments establish correlations between protons that are coupled to each other, helping to identify adjacent protons within the spin systems of the piperidine and aromatic rings. ugm.ac.id

HMQC correlates proton signals with the carbon signals of the atoms they are directly attached to, providing unambiguous C-H assignments. ugm.ac.id

HMBC reveals correlations between protons and carbons that are two or three bonds away, which is instrumental in connecting the different fragments of the molecule, such as linking the benzyl group to the indole nitrogen and the piperidine ring to the indole core. ugm.ac.id

| NMR Technique | Information Obtained |

| ¹H NMR | Number and type of protons, chemical environment, and proton-proton coupling. |

| ¹³C NMR | Number and type of carbon atoms, and their chemical environment. |

| COSY | Correlation of coupled protons, identifying neighboring protons. |

| HMQC | Direct one-bond correlation between protons and the carbons they are attached to. |

| HMBC | Long-range (2-3 bond) correlations between protons and carbons, aiding in fragment assembly. |

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. mu-varna.bg The spectrum for N-Benzyloxy-Naratriptan-d3 would be expected to show characteristic absorption bands for N-H stretching of the indole, C-H stretching of the aromatic and aliphatic groups, C=C stretching of the aromatic rings, and strong absorptions corresponding to the S=O stretching of the sulfonamide group. The presence of the benzyloxy group would introduce specific C-O stretching bands.

Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy provides information about the electronic transitions within the molecule and is particularly useful for compounds with chromophores, such as the indole and benzene (B151609) rings in N-Benzyloxy-Naratriptan-d3. mu-varna.bgshimadzu.com The UV spectrum would exhibit characteristic absorption maxima (λmax) corresponding to the π-π* transitions within these aromatic systems. mu-varna.bg In a study on naratriptan (B1676958) hydrochloride, a related compound, the UV spectrum in methanol (B129727) showed a maximum absorption that allowed for its quantification. japsonline.com

| Spectroscopic Technique | Key Functional Group Vibrations / Electronic Transitions |

| Infrared (IR) | N-H stretch (indole), aromatic and aliphatic C-H stretch, aromatic C=C stretch, S=O stretch (sulfonamide), C-O stretch (benzyloxy). |

| UV-Visible (UV-Vis) | π-π* transitions within the indole and benzene chromophores. |

Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS)

Mass spectrometry is a powerful technique for determining the molecular weight and elemental composition of a compound. researchgate.net

Mass Spectrometry (MS): In a typical mass spectrum of N-Benzyloxy-Naratriptan-d3, the molecular ion peak [M+H]⁺ would be observed, confirming the molecular weight of the molecule. Fragmentation patterns can provide structural information. For instance, in a study of naratriptan, the protonated molecule was detected at m/z 336.5, and a significant fragment was observed at m/z 98.0. usp.br For N-Benzyloxy-Naratriptan-d3, the protonated molecule would be expected at m/z 339.4, with a characteristic fragment at m/z 101.0, reflecting the deuterated N-methylpiperidine moiety. researchgate.netusp.br

High-Resolution Mass Spectrometry (HRMS): HRMS provides a highly accurate measurement of the mass-to-charge ratio, allowing for the determination of the elemental formula of the molecule. sciex.com This is crucial for confirming the identity of N-Benzyloxy-Naratriptan-d3 and distinguishing it from other compounds with the same nominal mass. The high accuracy of HRMS can confirm the presence of the three deuterium atoms.

| Mass Spectrometry Technique | Information Provided | Expected m/z for N-Benzyloxy-Naratriptan-d3 |

| Mass Spectrometry (MS) | Molecular weight and structural information from fragmentation. | [M+H]⁺ at 339.4, fragment at 101.0. researchgate.netusp.br |

| High-Resolution MS (HRMS) | Precise mass measurement and determination of elemental formula. | Highly accurate mass measurement confirming the formula C₁₇H₂₂D₃N₃O₂S. |

Chromatographic Separation and Detection Methods

Chromatographic techniques are essential for separating N-Benzyloxy-Naratriptan-d3 from impurities and for its quantification.

High-Performance Liquid Chromatography (HPLC) Methodologies

High-Performance Liquid Chromatography (HPLC) is a widely used technique for the separation, identification, and quantification of chemical compounds. indexcopernicus.com Several HPLC methods have been developed for the analysis of naratriptan and its related substances, which can be adapted for N-Benzyloxy-Naratriptan-d3.

A common approach involves reversed-phase HPLC, where a non-polar stationary phase is used with a polar mobile phase. For example, a method for naratriptan utilized a Zorbax SB-C18 column with an isocratic mobile phase of 0.1% formic acid in acetonitrile (B52724) and water (50:50 v/v). usp.br The flow rate was 0.6 mL/min, and detection was achieved using mass spectrometry. usp.br The retention time for naratriptan and its d3 analogue was approximately 1.2 minutes under these conditions. usp.br Another method for naratriptan hydrochloride employed a Qualisil Gold C18 column with a mobile phase of acetonitrile and phosphate (B84403) buffer. indexcopernicus.com The linearity of these methods is typically established over a specific concentration range, with correlation coefficients (r²) greater than 0.999, indicating a strong linear relationship between concentration and response. usp.brindexcopernicus.com

| HPLC Method Parameter | Example Condition for Naratriptan Analysis | Reference |

| Column | Zorbax SB-C18, 75 x 4.6 mm, 3.5 µm | usp.br |

| Mobile Phase | 0.1% formic acid : acetonitrile (50:50 v/v) | usp.br |

| Flow Rate | 0.6 mL/min | usp.br |

| Detection | Tandem Mass Spectrometry (MS/MS) | usp.br |

| Retention Time | ~1.2 min | usp.br |

Ultra-Performance Liquid Chromatography (UPLC) Applications

Ultra-Performance Liquid Chromatography (UPLC) is an advancement of HPLC that uses smaller particle size columns (typically <2 µm) and higher pressures to achieve faster separations with higher resolution and sensitivity. UPLC methods are advantageous for analyzing complex mixtures and for high-throughput screening. While specific UPLC applications for N-Benzyloxy-Naratriptan-d3 are not detailed in the provided context, the principles of HPLC method transfer to UPLC are well-established. A UPLC method would likely utilize a sub-2 µm particle size C18 column and an optimized mobile phase gradient to achieve a rapid and efficient separation of N-Benzyloxy-Naratriptan-d3 from naratriptan and other related impurities. The enhanced resolution of UPLC would be particularly beneficial for separating structurally similar compounds.

Hyphenated Techniques for Comprehensive Analysis

Hyphenated techniques, which couple a separation method with a detection method, are indispensable for the analysis of N-BenzyloxyNaratriptan-d3. This approach allows for the physical separation of the analyte from a complex matrix, followed by its unambiguous identification and quantification. The choice between liquid or gas chromatography is dictated by the physicochemical properties of the analyte, such as volatility and thermal stability.

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the definitive analytical technique for the characterization and quantification of this compound. Due to its high molecular weight, polarity, and non-volatile nature, this compound is ideally suited for LC separation and electrospray ionization (ESI).

The primary application of this compound is as a stable isotope-labeled internal standard (SIL-IS) in quantitative assays for its non-labeled analogue, N-BenzyloxyNaratriptan, or for Naratriptan itself following a deprotection step. The three deuterium atoms impart a +3 Da mass shift, making the molecule chemically and chromatographically identical to its non-labeled counterpart but mass-spectrometrically distinct. This co-elution and differential mass detection allow for precise correction of variations in sample preparation, injection volume, and ionization efficiency, leading to highly accurate and reproducible quantification.

Quantification and identification are typically performed using the Multiple Reaction Monitoring (MRM) mode on a triple quadrupole mass spectrometer. In this mode, a specific precursor ion (the protonated molecule, [M+H]⁺) is selected in the first quadrupole, fragmented in the collision cell, and a specific, stable product ion is selected in the third quadrupole. This precursor-to-product ion transition is unique to the molecule, providing exceptional selectivity and sensitivity.

The table below outlines typical LC-MS/MS parameters for the analysis of this compound and its corresponding non-labeled analogue.

| Parameter | Value / Condition | Description |

|---|---|---|

| LC System | High-Performance Liquid Chromatography (HPLC) or Ultra-High Performance Liquid Chromatography (UHPLC) | Provides separation of the analyte from matrix components. |

| Column | Reversed-phase C18 (e.g., 100 x 2.1 mm, 1.8 µm) | Stationary phase suitable for separating moderately polar compounds. |

| Mobile Phase A | Water with 0.1% Formic Acid | Aqueous component of the mobile phase; acid promotes protonation for ESI. |

| Mobile Phase B | Acetonitrile with 0.1% Formic Acid | Organic component used in a gradient to elute the analyte. |

| Flow Rate | 0.3 - 0.5 mL/min | Typical flow rate for analytical scale columns. |

| Ionization Mode | Electrospray Ionization, Positive (ESI+) | Efficiently generates protonated molecular ions [M+H]⁺ for the tertiary amine structure. |

| Analyte | This compound | The deuterated internal standard. |

| Precursor Ion (Q1) | m/z 444.2 | Represents the [M+H]⁺ ion of the deuterated compound. |

| Product Ion (Q3) | m/z 91.1 | A characteristic fragment, often corresponding to the stable tropylium (B1234903) cation [C₇H₇]⁺ from the benzyl group. |

| Analyte | N-BenzyloxyNaratriptan (non-labeled) | The corresponding non-labeled analyte for quantification. |

| Precursor Ion (Q1) | m/z 441.2 | Represents the [M+H]⁺ ion of the non-deuterated compound. |

| Product Ion (Q3) | m/z 91.1 | The same fragment ion is monitored for consistency in fragmentation pathways. |

The combination of a unique chromatographic retention time and a highly specific MRM transition provides unequivocal identification and enables quantification at very low concentration levels, often in the picogram-per-milliliter (pg/mL) range.

Gas chromatography-mass spectrometry (GC-MS) is not a suitable technique for the direct analysis of this compound. The compound's low volatility and thermal lability would cause it to decompose in the high-temperature environment of the GC injection port rather than volatilize intact.

However, GC-MS plays a crucial complementary role in assessing the purity of a this compound reference standard by detecting and identifying potential volatile and semi-volatile impurities that may be present from the synthetic process. These impurities can include residual solvents, unreacted starting materials, or volatile byproducts. The high separation efficiency of capillary GC columns combined with the definitive identification capabilities of mass spectrometry makes GC-MS the ideal method for this purpose.

Analysis is typically performed using a headspace or direct liquid injection method. The sample is heated, and volatile components are introduced into the GC system. Compounds are separated based on their boiling points and polarity. The mass spectrometer, typically operating in electron ionization (EI) mode, fragments the eluting compounds, producing a characteristic mass spectrum that can be compared against established spectral libraries (e.g., NIST) for positive identification.

The table below lists potential volatile impurities from the synthesis of this compound and their characteristic identifying mass fragments.

| Potential Volatile Impurity | Chemical Formula | Common Role in Synthesis | Key Identifying Mass Fragments (m/z) |

|---|---|---|---|

| Toluene | C₇H₈ | Solvent | 91, 92, 65 |

| Dichloromethane (DCM) | CH₂Cl₂ | Solvent | 84, 86, 49 |

| Benzyl Alcohol | C₇H₈O | Byproduct/Reagent Impurity | 108, 107, 79, 77 |

| Benzaldehyde | C₇H₆O | Oxidation Byproduct | 106, 105, 77 |

By employing GC-MS to screen for these species, analysts can certify the purity of the this compound material, ensuring that it is free from volatile contaminants that could interfere with subsequent experiments or compromise its integrity as a high-purity standard.

Reference Standards and Metrological Applications

Development and Characterization of N-BenzyloxyNaratriptan-d3 as a Certified Reference Material

This compound is a deuterated analogue of Naratriptan (B1676958), a medication used for the treatment of migraine headaches. researchgate.netsynzeal.com The "-d3" designation indicates the presence of three deuterium (B1214612) atoms, which makes it a valuable tool in analytical chemistry, particularly as an internal standard in mass spectrometry-based assays. Its development as a Certified Reference Material (CRM) would follow a rigorous and well-documented process to ensure its suitability for this purpose.

The development of a CRM involves several key stages, starting with the synthesis of the high-purity material. For this compound, this would involve a multi-step organic synthesis to introduce the benzyloxy group and the deuterium labels onto the Naratriptan scaffold. Following synthesis, a comprehensive characterization is essential to confirm the identity and purity of the compound. A variety of analytical techniques are employed for this purpose. biomedres.us

The characterization process would typically include:

Structural Confirmation: Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and ²H), and high-resolution mass spectrometry (HRMS) would be used to confirm the molecular structure, including the position of the deuterium labels.

Purity Assessment: The purity of the candidate reference material is a critical parameter. Chromatographic methods like High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC), often coupled with UV or mass spectrometric detection, are used to identify and quantify any impurities. researchgate.net The International Conference on Harmonisation (ICH) provides guidelines on the types of impurities (organic, inorganic, residual solvents) that need to be controlled. biomedres.us

Physicochemical Properties: Other properties such as melting point, and solubility would also be determined.

For a material to be designated as a CRM, its properties must be certified through a metrologically valid procedure. This involves a thorough assessment of its homogeneity and stability over time. The certified value, typically the purity, is assigned with an associated uncertainty, which is crucial for its application in establishing metrological traceability. nist.gov

Below is a representative data table illustrating the typical characterization data for a pharmaceutical reference material like this compound.

| Parameter | Method | Specification |

| Identity | ¹H NMR, ¹³C NMR, Mass Spectrometry | Conforms to the structure of N-methyl-2-[3-(1-methylpiperidin-4-yl)-1H-indol-5-yl]ethanesulfonamide with benzyloxy and deuterium modifications. |

| Purity (by HPLC) | HPLC-UV | ≥ 99.5% |

| Related Impurities | HPLC-UV/MS | Individual unknown impurity ≤ 0.10%, Total impurities ≤ 0.5% |

| Deuterium Incorporation | Mass Spectrometry | Isotopic purity ≥ 98% (d3) |

| Residual Solvents | Headspace GC-MS | Complies with ICH Q3C limits |

| Water Content | Karl Fischer Titration | ≤ 0.5% |

Applications in Analytical Method Development and Validation

Deuterated compounds like this compound are most commonly used as internal standards in quantitative bioanalytical methods, for instance, in the analysis of Naratriptan in biological matrices like plasma or urine. researchgate.net During method development, an internal standard is chosen that mimics the analytical behavior of the analyte but is distinguishable, typically by mass. The stable isotope-labeled this compound is an ideal internal standard for methods employing liquid chromatography-mass spectrometry (LC-MS) for the quantification of Naratriptan or its N-benzyloxy derivative.

The validation of an analytical method is a regulatory requirement to ensure that the method is suitable for its intended purpose. This compound as a CRM would play a crucial role in this process. Method validation encompasses the evaluation of several parameters as outlined by ICH guidelines, including:

Specificity/Selectivity: Ensuring that the signal of the analyte and internal standard are free from interference from matrix components or other impurities.

Linearity and Range: Demonstrating a proportional relationship between the concentration and the analytical signal over a defined range.

Accuracy and Precision: Accuracy refers to the closeness of the measured value to the true value, while precision measures the repeatability of the results.

Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest concentration of the analyte that can be reliably detected and quantified, respectively. researchgate.net

Robustness: The ability of the method to remain unaffected by small, deliberate variations in method parameters.

The use of a well-characterized internal standard like this compound helps to correct for variations in sample preparation and instrument response, thereby improving the accuracy and precision of the analytical method.

The following table illustrates how this compound would be used in the validation of a hypothetical LC-MS method for the quantification of an analyte.

| Validation Parameter | Role of this compound |

| Linearity | A fixed concentration of this compound is added to each calibration standard. The response ratio (analyte peak area / internal standard peak area) is plotted against the analyte concentration. |

| Accuracy & Precision | Quality control samples at different concentrations are prepared and spiked with the internal standard. The concentration is back-calculated using the calibration curve, and the results are used to determine the accuracy (as % bias) and precision (as % RSD). |

| Matrix Effect | The response of the analyte in the presence of the matrix is compared to the response in a neat solution, with the internal standard helping to normalize for any signal suppression or enhancement. |

| Recovery | The extraction efficiency of the analyte from the biological matrix is assessed by comparing the analyte/internal standard response ratio in a pre-extracted spiked sample to that of a post-extracted spiked sample. |

Establishing Metrological Traceability for Quantitative Analysis

Metrological traceability is the property of a measurement result whereby it can be related to a reference through a documented, unbroken chain of calibrations, each contributing to the measurement uncertainty. nist.goveurachem.org In quantitative pharmaceutical analysis, this means that the reported concentration of an analyte in a sample is traceable to a higher-order reference, ultimately to the International System of Units (SI), typically the mole.

The chain of traceability for a quantitative analysis using this compound as an internal standard would look something like this:

SI Unit (mole): The highest level of the traceability chain.

Primary Reference Material: A highly pure substance characterized by a primary method like quantitative NMR (qNMR).

Certified Reference Material (this compound): The purity of the CRM is determined by comparison to a primary reference material or by using a well-characterized high-purity material. Its production would be accredited to ISO 17034. amazonaws.comlgcstandards.com

Working Standard/Calibration Standard: Prepared in the laboratory and quantified using the CRM.

Analytical Measurement Result: The final reported concentration of the analyte in the sample, with a calculated measurement uncertainty that includes contributions from each step of the traceability chain.

By following this hierarchy, a laboratory can ensure that its measurement results are accurate, comparable across different laboratories and over time, and defensible. eurachem.orgumk.plclsi.org

Stability and Degradation Pathway Investigations

Forced Degradation Studies (e.g., thermal, photolytic, oxidative, hydrolytic conditions)

Forced degradation studies on Naratriptan (B1676958) hydrochloride have been performed under various stress conditions as recommended by the International Council for Harmonisation (ICH) guidelines. indexcopernicus.comsciforum.netsciforum.net These studies reveal the intrinsic stability of the molecule and provide insights into its potential degradation pathways.

Hydrolytic Conditions (Acid and Base) Naratriptan is reported to be labile under both acidic and alkaline conditions, with degradation being more pronounced at elevated temperatures. sciforum.netsciforum.netscholarsresearchlibrary.com

Acid Degradation: In the presence of 0.1N HCl at 60-80°C, Naratriptan shows significant degradation. sciforum.netscholarsresearchlibrary.com One study observed approximately 25% degradation after 2 hours of reflux in 0.01N HCl, forming a major degradation product. sciforum.net Another study using 0.1M HCl at 80°C for 8 hours also confirmed the drug's lability and identified three degradation products. scholarsresearchlibrary.com

Alkaline Degradation: The compound is also unstable in basic solutions. sciforum.netscholarsresearchlibrary.com Refluxing in 0.1N NaOH for 8 hours led to about 70% degradation. sciforum.net Under milder conditions (0.01N NaOH at 60°C for 8 hours), around 20% degradation was observed, yielding one minor degradation product. sciforum.net

Neutral Hydrolysis: In neutral aqueous solution (water), degradation is slower but still occurs under heat, with one study reporting 35% degradation after refluxing at 100°C for 8 hours. researchgate.net Another found the drug to be very stable under neutral hydrolysis, with degradation only observed after two days of reflux. scholarsresearchlibrary.com

For N-BenzyloxyNaratriptan-d3 , the N-benzyloxy group introduces an additional site susceptible to hydrolysis. Benzyl (B1604629) ethers can be cleaved under strong acidic conditions. organic-chemistry.org Therefore, under acidic stress, this compound would be expected to degrade not only via pathways similar to Naratriptan but also through the cleavage of the N-benzyl bond.

Oxidative Conditions Naratriptan has been found to be relatively stable under oxidative stress. sciforum.netsciforum.netscholarsresearchlibrary.com

Studies using hydrogen peroxide (ranging from 3% to 50% H₂O₂) at room temperature showed minimal to no significant degradation, even after extended periods. indexcopernicus.comsciforum.netscholarsresearchlibrary.comresearchgate.net One study noted that after exposure to 30% H₂O₂ for 24 hours, no degradation was observed. scholarsresearchlibrary.com

However, the sulfonamide group, while generally resistant to oxidation, can be degraded by strong oxidizing agents or advanced oxidation processes that generate highly reactive species like sulfate (B86663) or hydroxyl radicals. mdpi.commdpi.com The benzyloxy group can also be cleaved via oxidation. organic-chemistry.org Thus, while stable to simple peroxide stress, this compound might degrade under more forceful oxidative conditions.

Thermal and Photolytic Conditions

Thermal Degradation: As a solid, Naratriptan is generally stable to dry heat. sciforum.netsciforum.netscholarsresearchlibrary.com Studies exposing the solid drug to temperatures of 60°C to 105°C for several hours to weeks showed no significant degradation. indexcopernicus.comscholarsresearchlibrary.comresearchgate.net

Photolytic Degradation: Naratriptan is also considered stable under photolytic stress when exposed to sunlight or UV light as per ICH guidelines. sciforum.netsciforum.netscholarsresearchlibrary.comresearchgate.net However, one study using voltammetry noted a 15% decrease in the naratriptan signal when a solution was exposed to artificial daylight, suggesting some potential for photodegradation in solution. uchile.cl The N-benzyloxy group, particularly in 2-nitrobenzyl derivatives, is known to be a photolabile protecting group, though simple benzyl ethers are more stable. organic-chemistry.orgacs.org It is possible that the extended chromophoric system in this compound could make it more susceptible to photodegradation than Naratriptan itself.

Table 1: Summary of Forced Degradation Studies on Naratriptan

| Stress Condition | Conditions Applied | Observed Degradation | Reference |

|---|---|---|---|

| Acid Hydrolysis | 0.1N HCl, reflux for 8 hours | ~70% | sciforum.net |

| Acid Hydrolysis | 0.01N HCl, reflux at 60°C for 2 hours | ~25% | sciforum.net |

| Alkali Hydrolysis | 0.1N NaOH, reflux for 8 hours | ~70% | sciforum.net |

| Alkali Hydrolysis | 0.01N NaOH, 60°C for 8 hours | ~20% | sciforum.net |

| Oxidative | 50% H₂O₂ | Stable | sciforum.netsciforum.net |

| Oxidative | 30% H₂O₂ for 24 hours | No degradation | scholarsresearchlibrary.com |

| Thermal (Dry Heat) | 60°C for 24 hours | Stable | researchgate.net |

| Thermal (Dry Heat) | 105°C for 6 hours | No significant degradation | indexcopernicus.com |

| Photolytic | Sunlight for 6 hours | No significant degradation | indexcopernicus.com |

| Photolytic | Sunlight (70,000–80,000 lux) for 2 days | Stable | scholarsresearchlibrary.com |

Identification and Structural Elucidation of Degradation Products

While several studies have developed stability-indicating methods that separate Naratriptan from its degradation products, the complete structural elucidation of these products is not widely reported in the available literature. scholarsresearchlibrary.comnih.gov

Under acidic conditions (0.1M HCl), three degradation products were observed with retention times of 0.42 min, 1.12 min, and 1.51 min in a UPLC system. scholarsresearchlibrary.com

Under alkaline conditions (0.1M NaOH), a different degradation profile was seen, with one major degradant appearing at a retention time of 0.44 min. scholarsresearchlibrary.com

One study identified degradation products from acid-basic hydrolysis using mass spectrometry (Q-TOF-MS/MS), though the specific structures were not detailed in the abstract. nih.gov

For This compound , potential degradation products would arise from the cleavage of its various bonds. A primary and highly probable degradation pathway would be the cleavage of the N-benzyl bond. This could occur via:

Hydrogenolysis: Catalytic hydrogenation would cleave the benzylic C-N bond, yielding Naratriptan-d3 and toluene. organic-chemistry.org

Acid-catalyzed Hydrolysis: Strong acidic conditions could lead to the formation of Naratriptan-d3 and benzyl alcohol.

Oxidative Cleavage: Strong oxidants could cleave the benzyl group, potentially forming Naratriptan-d3 and benzoic acid. organic-chemistry.org

Other potential degradation products would be analogous to those of Naratriptan, involving the indole (B1671886) nucleus, the piperidine (B6355638) ring, or the sulfonamide linkage. For instance, oxidation of the piperidine ring could lead to ring-opening or the formation of piperidinone derivatives. whiterose.ac.ukacs.org

Kinetic Studies of Degradation Processes under Controlled Conditions

Kinetic data from forced degradation studies provide information on the rate at which a drug substance degrades under specific conditions. For Naratriptan, studies have reported the percentage of degradation over time, which serves as a proxy for kinetic analysis.

Table 2: Degradation Kinetics of Naratriptan Under Various Stress Conditions

| Stress Condition | Time | % Degradation | Reference |

|---|---|---|---|

| Oxidative (10% H₂O₂) | 24 hours | 1.44% | indexcopernicus.com |

| 48 hours | 3.36% | indexcopernicus.com | |

| 120 hours (5 days) | 11.16% | indexcopernicus.com | |

| Alkali (1N NaOH at 60°C) | 3 hours | 12.79% | indexcopernicus.com |

| 6 hours | 27.94% | indexcopernicus.com | |

| Acid (1N HCl at 60°C) | 3 hours | 14.07% | indexcopernicus.com |

| 6 hours | 26.55% | indexcopernicus.com |

No specific kinetic studies or degradation rate constants for This compound are available. Such studies would be necessary to determine its shelf-life and recommend appropriate storage conditions.

Mechanistic Understanding of this compound Degradation

A mechanistic understanding of degradation is crucial for developing stable formulations. Based on the structure of this compound and the known reactivity of its components, several degradation mechanisms can be proposed.

Cleavage of the N-Benzyloxy Group: The N-benzyloxy bond is likely the most significant addition to the degradation profile compared to the parent drug, Naratriptan. This group is susceptible to cleavage via acid hydrolysis, oxidation, or photolysis. organic-chemistry.org For example, under acidic conditions, protonation of the nitrogen atom could facilitate the departure of benzyl alcohol.

Degradation of the Indole Moiety: The indole ring system in Naratriptan is electron-rich and susceptible to oxidation. uchile.cl This is a likely pathway for degradation under oxidative stress, potentially leading to hydroxylated or ring-opened products.

Hydrolysis of the Sulfonamide Bond: While generally stable, the sulfonamide bond can undergo hydrolysis under harsh acidic or basic conditions. researchgate.netnih.gov This would lead to the cleavage of the molecule, yielding a sulfonic acid derivative and N-methylamine. However, studies on Naratriptan suggest this is not a primary degradation pathway under typical stress conditions. sciforum.net

Degradation of the Piperidine Ring: The piperidine ring can undergo oxidative degradation, often initiated by hydrogen abstraction from a carbon adjacent to the nitrogen (the C2 position), which can lead to the formation of an imine (2,3,4,5-tetrahydropyridine) or ring-opened products. whiterose.ac.ukacs.org N-dealkylation to remove the methyl group is also a possible metabolic and chemical degradation pathway.

Application in Isotopic Tracer Studies and Mechanistic Research

Utilization as an Internal Standard in Bioanalytical Quantification Assays (e.g., LC-MS/MS based methods)

N-BenzyloxyNaratriptan-d3, often referred to as Naratriptan-d3 in bioanalytical contexts, is extensively used as an internal standard (IS) in the quantification of naratriptan (B1676958) in biological matrices. The use of a stable isotope-labeled internal standard is considered the gold standard in quantitative mass spectrometry, particularly in Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) methods. This is because it co-elutes with the analyte and experiences similar ionization effects and potential matrix interferences, thus correcting for variations during sample preparation and analysis.

In a typical LC-MS/MS method for naratriptan quantification in human plasma, this compound is added to the plasma sample at a known concentration. usp.brresearchgate.net Both naratriptan and the deuterated internal standard are then extracted, often using a liquid-liquid extraction method. usp.brresearchgate.net During the analysis, the compounds are separated chromatographically and then detected by the mass spectrometer. The instrument is set to monitor specific precursor-to-product ion transitions in a process known as Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM). nih.gov For naratriptan, the transition is typically m/z 336.5 → 98.0, while for this compound, it is m/z 339.4 → 101.0. usp.brresearchgate.net The slight mass difference allows for their simultaneous detection and quantification. The ratio of the peak area of naratriptan to that of this compound is then used to determine the concentration of naratriptan in the original sample by referencing a calibration curve. usp.brresearchgate.net

These methods are validated to be highly sensitive, specific, and reproducible, with a linear concentration range often spanning from 0.1 to 25.0 ng/mL. usp.brresearchgate.net The intra-day and inter-day precision are typically found to be within a narrow range, for example, 1.8% to 3.6% and 2.3% to 2.6% respectively, with accuracies well within acceptable limits. usp.brresearchgate.net

| Parameter | Value/Description |

|---|---|

| Analytical Technique | Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) |

| Internal Standard | This compound (Naratriptan-d3) |

| Matrix | Human Plasma |

| Extraction Method | Liquid-Liquid Extraction |

| Chromatographic Column | Zorbax SB-C18 or equivalent |

| Mobile Phase | 0.1% Formic Acid : Acetonitrile (B52724) (50:50 v/v) |

| Ionization Mode | Positive Electrospray Ionization (ESI+) |

| Monitored Transition (Naratriptan) | m/z 336.5 → 98.0 |

| Monitored Transition (this compound) | m/z 339.4 → 101.0 |

| Linear Range | 0.1 - 25.0 ng/mL |

| Precision (% CV) | < 4% |

| Accuracy | 101.7 - 104.2% |

Elucidation of Metabolic Pathways of Parent Compounds Using Deuterated Analogues in In Vitro Models

Deuterated analogues such as this compound are invaluable tools for elucidating the metabolic pathways of parent compounds like naratriptan. In vitro models, most commonly human liver microsomes, are utilized for these studies. researchgate.netnih.govnih.gov Human liver microsomes contain a high concentration of drug-metabolizing enzymes, particularly the Cytochrome P450 (CYP) superfamily. nih.gov

When a mixture of naratriptan and this compound is incubated with human liver microsomes, the enzymes will metabolize both compounds. The resulting metabolites are then analyzed using high-resolution mass spectrometry. The key advantage of using the deuterated analogue is the characteristic isotopic signature it imparts to its metabolites. Any metabolite originating from naratriptan will appear as a singlet peak, while the corresponding metabolite from this compound will appear as a doublet or a peak with a specific mass shift (in this case, +3 Da), creating a unique "isotopic pair" signature. This allows for the rapid and confident identification of drug-related metabolites from the complex background of the biological matrix.

For naratriptan, it is known to be metabolized by a wide range of cytochrome P450 isoenzymes. researchgate.net By using specific chemical inhibitors for different CYP enzymes (e.g., ketoconazole (B1673606) for CYP3A4, quinidine (B1679956) for CYP2D6) in the in vitro system, researchers can pinpoint which enzymes are responsible for the formation of specific metabolites. The use of this compound in these experiments helps to confirm the identity of the metabolites being modulated by the inhibitors.

| In Vitro Model | Application of Deuterated Analogue | Expected Outcome |

|---|---|---|

| Human Liver Microsomes | Co-incubation with Naratriptan | Identification of metabolites through isotopic pairing |

| Recombinant CYP Enzymes | Incubation with specific isozymes | Determination of the specific enzymes responsible for each metabolic step |

| Hepatocytes | Studying both Phase I and Phase II metabolism | Comprehensive metabolic map including conjugation reactions |

Research on Enzyme Kinetics and Substrate Specificity in Model Systems

The study of enzyme kinetics provides crucial information about the rate at which a drug is metabolized and its affinity for the metabolizing enzymes. This compound can be employed in these studies, particularly in determining the kinetic parameters such as the Michaelis-Menten constant (Km) and the maximum reaction velocity (Vmax).

In competitive inhibition assays, this compound can be used as a tracer to monitor the metabolism of naratriptan in the presence of other compounds that may be potential inhibitors of the same metabolic pathway. The rate of formation of the deuterated metabolite can be accurately measured by LC-MS/MS, and any decrease in this rate in the presence of a test compound would indicate competitive inhibition.

Furthermore, the deuterium (B1214612) atoms in this compound can potentially exhibit a "kinetic isotope effect" (KIE). This effect occurs when the C-D bond, being stronger than the C-H bond, is broken at a slower rate during a metabolic reaction. If the deuteration is at a site of metabolism, the observed KIE can provide valuable mechanistic insights into the rate-limiting step of the enzymatic reaction. While the position of the deuterium atoms in this compound is on the N-methyl group, which is a potential site of metabolism, the observation and interpretation of a KIE would depend on the specific metabolic pathway being investigated.

| Kinetic Parameter | Relevance in Drug Metabolism | Role of this compound |

|---|---|---|

| Km (Michaelis-Menten Constant) | Indicates the substrate concentration at half-maximal velocity; a measure of enzyme-substrate affinity. | Can be used as the substrate in kinetic assays to determine the affinity of naratriptan for specific metabolizing enzymes. |

| Vmax (Maximum Velocity) | The maximum rate of the enzymatic reaction. | Helps in determining the maximum metabolic capacity of an enzyme for naratriptan. |

| Ki (Inhibition Constant) | Quantifies the potency of an inhibitor. | Used in competitive inhibition assays to assess the potential for drug-drug interactions. |

| Kinetic Isotope Effect (KIE) | Provides insight into the reaction mechanism and rate-limiting steps. | If deuteration is at a metabolic site, a KIE can be measured to elucidate the enzymatic mechanism. |

Emerging Research Avenues and Methodological Advancements

Integration of Computational Chemistry for Predictive Modeling of Structure and Reactivity

The integration of computational chemistry has become indispensable in modern drug discovery, offering rapid and cost-effective ways to predict molecular properties and guide research efforts. mdpi.comrgdiscovery.com For deuterated compounds like N-Benzyloxy-Naratriptan-d3, these in silico techniques provide profound insights into how isotopic substitution affects molecular structure and reactivity, particularly concerning metabolic stability. researchgate.net

Recent advances in computational modeling allow researchers to simulate the behavior of deuterated molecules with high accuracy. acs.org Techniques such as Density Functional Theory (DFT) and Quantum Mechanics/Molecular Mechanics (QM/MM) are employed to model the effect of deuterium (B1214612) substitution. researchgate.net The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond, a difference that can be precisely modeled to predict its impact on bond vibration frequencies and susceptibility to enzymatic cleavage. unam.mx This is a key aspect of the "kinetic isotope effect," where the higher energy required to break the C-D bond can slow down metabolic processes at that specific molecular position. unam.mx

| QM/MM (Quantum Mechanics/Molecular Mechanics) | Hybrid method modeling the reactive site with high-level quantum mechanics and the surrounding system with classical mechanics. | Simulates enzyme-substrate interactions to predict the precise impact of deuteration on metabolic "hot spots". researchgate.net |

Novel Analytical Technologies for Trace-Level Analysis and High-Throughput Characterization

As a labeled internal standard, the accurate and sensitive detection of N-Benzyloxy-Naratriptan-d3 is paramount for the quantitative analysis of its non-labeled counterparts in complex biological matrices. veeprho.com The demand for higher sensitivity and throughput has spurred the development of novel analytical technologies capable of trace-level determination. nih.gov

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) remains the cornerstone for the quantification of pharmaceutical compounds in biological and environmental samples. nih.gov For N-Benzyloxy-Naratriptan-d3, modern LC-MS/MS systems offer exceptional selectivity and sensitivity, enabling detection at ultra-trace levels. researchgate.net The use of a deuterated standard is advantageous because it co-elutes with the analyte but is readily distinguished by its higher mass, minimizing matrix effects and improving quantitative accuracy. unam.mx

Recent advancements are pushing the boundaries of detection even further. High-Resolution Mass Spectrometry (HRMS), using technologies like Time-of-Flight (TOF) or Orbitrap analyzers, provides significantly greater mass accuracy and resolution than standard quadrupole instruments. nih.gov This allows for the unambiguous identification of the deuterated standard, even in highly complex samples, and helps in the characterization of unknown metabolites. For high-throughput characterization, the integration of Ultra-High-Performance Liquid Chromatography (UHPLC) systems dramatically reduces analysis time without compromising separation efficiency, enabling the rapid processing of large numbers of samples. nih.gov Additionally, novel sample preparation techniques like solid-phase microextraction (SPME) and dispersive liquid-liquid microextraction (DLLME) are being developed to pre-concentrate analytes, further lowering detection limits. researchgate.netresearchgate.net

Table 2: Comparison of Analytical Technologies for Trace-Level Analysis

| Analytical Technology | Principle | Typical Limit of Quantification (LOQ) | Advantages for N-Benzyloxy-Naratriptan-d3 Analysis |

|---|---|---|---|

| UHPLC-MS/MS | Fast liquid chromatography separation followed by highly selective and sensitive mass detection. | Low ng/L to pg/L | Gold standard for quantitative analysis; high throughput and robustness. nih.gov |

| LC-HRMS (e.g., TOF, Orbitrap) | Liquid chromatography coupled with high-resolution mass analysis. | ng/L range | High mass accuracy for confident identification and reduction of interferences; useful for metabolite identification. nih.gov |

| GC-MS | Gas chromatography separation with mass spectrometry detection. | ng/L to µg/L | Effective for volatile and thermally stable compounds; may require derivatization for compounds like Naratriptan (B1676958). researchgate.netbohrium.com |

| SPME-GC-MS | Pre-concentration of analytes on a coated fiber before GC-MS analysis. | Sub-ng/L | Enhanced sensitivity for trace analysis by concentrating the analyte from a large sample volume. researchgate.net |

Green Chemistry Principles in the Synthesis and Analysis of Deuterated Pharmaceutical Standards

The pharmaceutical industry is increasingly adopting the principles of green chemistry to minimize its environmental footprint. royalsocietypublishing.orgkallipos.gr The synthesis and analysis of deuterated standards like N-Benzyloxy-Naratriptan-d3 are being re-evaluated to align with these sustainable practices, focusing on reducing waste, minimizing energy consumption, and using less hazardous materials. researchgate.netresearchgate.net

The 12 principles of green chemistry provide a framework for this transformation. acs.org In the context of deuteration, traditional methods often relied on expensive or hazardous reagents. Green chemistry promotes the use of safer and more abundant deuterium sources, such as heavy water (D₂O), in combination with innovative catalytic systems like Cp₂TiCl/D₂O or an Al-D₂O system. researchgate.netmdpi.com These methods can offer high efficiency under mild reaction conditions. mdpi.com

Key principles being applied include:

Waste Prevention and Atom Economy: Designing synthetic routes to maximize the incorporation of all materials into the final product. acs.org Catalytic deuteration processes are preferred over stoichiometric reactions as they generate less waste. royalsocietypublishing.org

Safer Solvents and Auxiliaries: Reducing or eliminating the use of volatile and toxic organic solvents in both synthesis and analysis. royalsocietypublishing.org This includes the move towards water as a solvent or employing solvent-free reaction conditions. mdpi.com In analysis, replacing traditional solvents with greener alternatives in liquid chromatography is an active area of research.

Design for Energy Efficiency: Conducting reactions at ambient temperature and pressure minimizes energy requirements. acs.org The use of methods like microwave-assisted or ultrasound-assisted synthesis can accelerate reactions, often reducing both energy consumption and reaction time. royalsocietypublishing.orgnih.gov

Catalysis: The use of highly selective catalysts allows for cleaner reactions with fewer byproducts, simplifying purification and reducing waste. acs.org

By integrating these principles, the lifecycle of deuterated standards, from synthesis to analytical use, can be made more sustainable, cost-effective, and environmentally benign. nih.gov

Table 3: Application of Green Chemistry Principles to N-Benzyloxy-Naratriptan-d3

| Green Chemistry Principle | Application in Synthesis | Application in Analysis |

|---|---|---|

| 2. Atom Economy | Utilizing catalytic deuteration to maximize the incorporation of deuterium. acs.org | Miniaturization of analytical methods to reduce sample and solvent volumes. |

| 5. Safer Solvents & Auxiliaries | Replacing hazardous deuterating agents and volatile organic solvents with D₂O and benign reaction media. royalsocietypublishing.orgmdpi.com | Using greener mobile phases in LC, such as ethanol/water mixtures, where possible. |

| 6. Design for Energy Efficiency | Employing microwave-assisted or mechanochemical synthesis to reduce reaction times and energy inputs at ambient temperatures. nih.gov | Developing faster UHPLC methods that reduce instrument run time and associated energy use. nih.gov |

| 7. Use of Renewable Feedstocks | Investigating biosynthetic routes or using precursors derived from renewable sources. nih.gov | N/A |

| 9. Catalysis | Using recyclable catalysts for deuteration reactions instead of stoichiometric reagents. acs.org | N/A |

Q & A

Q. What analytical techniques are recommended for confirming the structural integrity and isotopic purity of N-BenzyloxyNaratriptan-d3?

Methodological Answer:

- High-resolution mass spectrometry (HRMS): Confirm the molecular ion ([M+H]⁺ at m/z 429.61) and isotopic pattern consistency with three deuterium atoms (C₂₄H₂₈D₃N₃O₂S, MW: 428.61 g/mol) .

- Nuclear magnetic resonance (NMR): Use ¹H NMR in DMSO-d₆ to identify non-deuterated proton environments and ²H NMR or 13C DEPT experiments to validate deuterium incorporation.

- Isotopic purity assessment: LC-MS/MS with selected reaction monitoring (SRM) under optimized chromatographic conditions (C18 column, 0.1% formic acid/acetonitrile gradient) ensures ≥99% isotopic purity by comparing deuterated vs. non-deuterated species .

Q. How is this compound synthesized, and how is deuterium incorporation ensured?

Methodological Answer:

- Deuterated precursors: Use deuterated benzyl chloride (C₆H₅CD₂Cl) for site-specific deuteration at the benzylic position.

- Catalytic deuteration: Hydrogen-deuterium exchange under D₂ gas and Pd/C catalysis for late-stage deuteration.

- Purification and validation: Preparative HPLC (XBridge C18, 5 µm column) removes isotopic byproducts. Confirm positional specificity via 2D NMR (COSY, HSQC) and tandem MS fragmentation .

Q. What stability studies are required for this compound under various storage conditions?

Methodological Answer:

- Study design: Test solutions in PBS (pH 7.4), simulated gastric fluid (pH 1.2), and acetonitrile/water at -20°C, 4°C, 25°C, and 40°C for 0–30 days.

- Analytical endpoints: Quantify degradation via LC-MS/MS using Naratriptan-d3 Hydrochloride (MW: 374.94 g/mol) as an internal standard .

- Statistical validation: Report RSD <2% for triplicate runs and use Arrhenius plots to predict shelf-life .

Advanced Research Questions

Q. How can LC-MS/MS parameters be optimized to distinguish this compound from its non-deuterated form in biological matrices?

Methodological Answer:

- Chromatographic separation: Use a UPLC BEH C18 column (1.7 µm, 2.1 × 100 mm) with a 5–95% acetonitrile gradient (0.1% formic acid) over 10 minutes.

- Mass transitions: Select Q1/Q3 ions with Δm/z ≥3 to avoid cross-talk (e.g., m/z 429.61 → 285.10 for deuterated vs. m/z 426.59 → 282.10 for non-deuterated).

- Matrix effects: Evaluate ion suppression via post-column infusion in extracted plasma .

Q. What strategies mitigate isotopic interference or metabolic byproduct cross-reactivity when using this compound as an internal standard?

Methodological Answer:

- High-resolution MS: Employ Q-TOF systems to resolve isotopic clusters (resolution >30,000).

- Stable isotope dilution: Use a structurally identical deuterated internal standard to correct for recovery variations.

- Sample preparation: Solid-phase extraction (SPE) with mixed-mode sorbents (e.g., Oasis MCX) reduces phospholipid interference .

Q. How should discrepancies in pharmacokinetic data be resolved when comparing different deuterated internal standards?

Methodological Answer:

- Cross-validation: Compare data generated using this compound with other standards (e.g., Naratriptan-d3 Hydrochloride) under identical LC-MS/MS conditions .

- Deuterium loss assessment: Monitor in-source fragmentation (e.g., CID energy optimization) to prevent deuterium stripping.

- Matrix effect normalization: Use a calibration curve with matrix-matched standards to account for ion suppression variations .

Q. What validation parameters are critical for quantifying trace amounts of this compound in pharmacokinetic studies?

Methodological Answer:

- Linearity and sensitivity: Six-point calibration curve (1–500 ng/mL) with a lower limit of quantification (LLOQ) at 1 ng/mL (RSD ≤20%).

- Precision and accuracy: Intra-day and inter-day RSD ≤15% and accuracy within ±15% of nominal concentrations.

- Recovery efficiency: Compare liquid-liquid vs. SPE extraction (target recovery ≥80%) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。